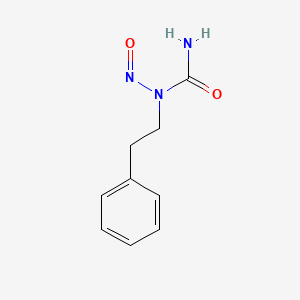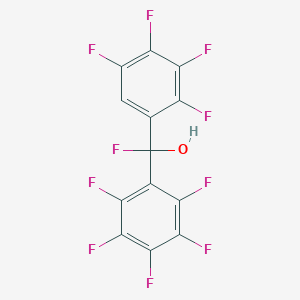![molecular formula C10H6BrF3N2O B14757690 2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group, a fluorophenyl group, and a difluoromethyl group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through bromination reactions. For example, a methyl group on the phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorophenyl group can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through the reaction of appropriate precursors with difluorocarbene sources, such as difluoromethyltriphenylphosphonium bromide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield an aminomethyl derivative, while coupling reactions can yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structural features make it a valuable scaffold for designing molecules with biological activity.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromomethyl and fluorophenyl groups can enhance binding affinity and selectivity towards specific targets. The difluoromethyl group can influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Chloromethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-[4-(Bromomethyl)-3-chlorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-[4-(Bromomethyl)-3-fluorophenyl]-5-(trifluoromethyl)-1,3,4-oxadiazole: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole is unique due to the combination of its bromomethyl, fluorophenyl, and difluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the bromomethyl group allows for further functionalization through nucleophilic substitution, while the fluorophenyl and difluoromethyl groups contribute to its stability and bioactivity.
Eigenschaften
Molekularformel |
C10H6BrF3N2O |
|---|---|
Molekulargewicht |
307.07 g/mol |
IUPAC-Name |
2-[4-(bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6BrF3N2O/c11-4-6-2-1-5(3-7(6)12)9-15-16-10(17-9)8(13)14/h1-3,8H,4H2 |
InChI-Schlüssel |
GITBWUIDOVPIAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)C(F)F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
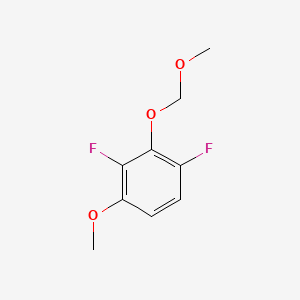
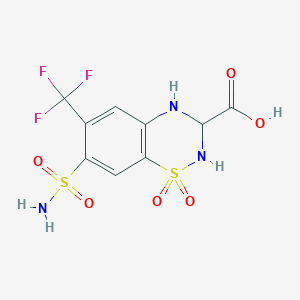
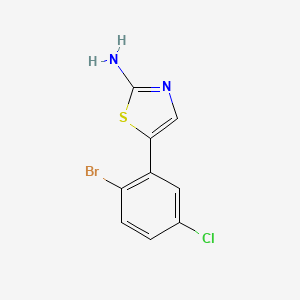
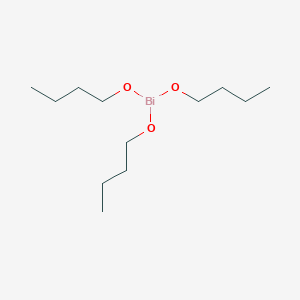
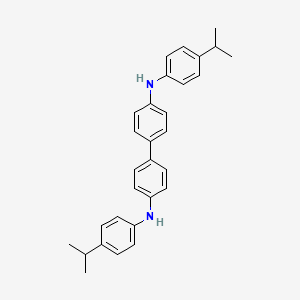
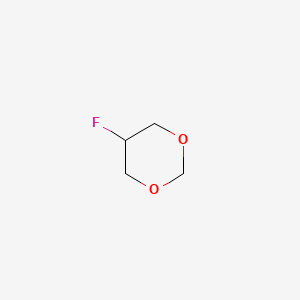
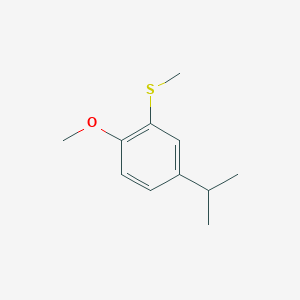

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
